2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene
Description
Properties
CAS No. |
121845-96-3 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-cyclopentyl-3,4-dihydro-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H16N4/c1-2-6-10(5-1)15-17-13-9-16-12-8-4-3-7-11(12)14(13)18-19-15/h3-4,7-10,15,17H,1-2,5-6H2 |
InChI Key |
DATQIUTUTBGYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene typically involves multiple steps. One common approach is to start with a suitable precursor that contains the cyclopentyl group and the necessary nitrogen atoms. The synthetic route may involve cyclization reactions, where the precursor undergoes a series of chemical transformations to form the desired ring structure. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can help in achieving the desired quality of the compound. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene with structurally or functionally related compounds, focusing on molecular architecture, synthesis, and applications.
Table 1: Structural and Functional Comparison
*Inferred from analogous dihydro-azaheterocycles in .
Comparison with 1,2-Dihydro-1,2,4,5-tetrazine Derivatives
The tetrazine derivative 3-(4-methylbenzyl)-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine () shares a dihydro-azaheterocyclic core but differs in nitrogen count (four vs. two nitrogens in the dihydro region). Both compounds likely utilize cyclization with hydrazine derivatives in synthesis, though the tetraaza-phenanthrene’s extended π-system necessitates more complex regioselective strategies.
Comparison with 1,2-Dihydro-1,2-azaborine
1,2-Dihydro-1,2-azaborine () is a BN-containing hybrid aromatic system. Unlike the tetraaza-phenanthrene, its electronic properties are influenced by boron’s electron deficiency, whereas the all-nitrogen tetraaza system may exhibit stronger electron-withdrawing effects. The azaborine’s synthesis focuses on BN bond formation via transition-metal catalysis, whereas the tetraaza-phenanthrene likely relies on nitrogen-directed cyclization . Functionally, azaborines are explored for materials science (e.g., OLEDs), while tetraaza-phenanthrenes may prioritize pharmacological applications due to nitrogen’s biocompatibility.
Comparison with Methylclonazepam
The chlorophenyl and nitro groups in methylclonazepam enhance its binding to GABA receptors, whereas the cyclopentyl group in the tetraaza-phenanthrene may alter pharmacokinetics (e.g., metabolic stability) .
Key Research Findings and Limitations
- Synthesis Challenges : The tetraaza-phenanthrene’s synthesis remains underexplored compared to tetrazines and azaborines. suggests hydrazine-mediated cyclization as a plausible route, but regioselectivity and purification hurdles persist.
- Biological Potential: While tetrazines and benzodiazepines exhibit confirmed bioactivity, the tetraaza-phenanthrene’s pharmacological profile requires empirical validation.
- Electronic Properties : The compound’s nitrogen-rich structure may confer unique redox behavior, distinguishing it from azaborines and simpler tetrazines .
Biological Activity
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a tetraaza-phenanthrene core. Its molecular formula is , which suggests significant potential for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5 |
| Molecular Weight | 273.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene exhibits cytotoxic properties against various cancer cell lines. In vitro assays have shown that the compound can inhibit cell proliferation and induce apoptosis in human tumor cell lines.
Case Study: Cytotoxicity Against Tumor Cells
In a study evaluating the cytotoxic effects of this compound on prostate carcinoma and leukemia cells, the IC50 values were determined to be significantly lower than those of control compounds. Specifically:
- DU145 Prostate Carcinoma : IC50 = 0.02 µM
- K562 Chronic Myelogenous Leukemia : IC50 = 0.01 µM
These results suggest a high potency of the compound against these cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanism involves the interaction with specific cellular pathways that lead to apoptosis in cancer cells. The tetraaza structure may facilitate binding to DNA or RNA structures, disrupting normal cellular functions.
Pharmacological Implications
Given its biological activities, 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene may serve as a lead compound for developing new anticancer or antimicrobial agents. Its ability to target multiple pathways enhances its therapeutic potential.
Future Research Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Studies focusing on:
- Structure-activity relationships (SAR)
- In vivo efficacy and safety profiles
- Potential for combination therapies with existing drugs
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene?
- Methodological Answer : Acid-catalyzed condensation between cyclopentyl-substituted biguanidine derivatives and carbonyl precursors is a robust approach. This method, adapted from hydro-1,3,5-triazine synthesis, leverages iterative optimization of acid catalysts (e.g., HCl or H₂SO₄) and solvent systems (e.g., ethanol or DMF) to enhance yield and regioselectivity. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .
- Key Characterization : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the structure of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural assignment. For example, bond-length homogeneity in the tetraaza-phenanthrene core (comparable to aromatic systems like 1,2-azaborines) confirms planarity and electron delocalization. Complementary techniques include:
- Elemental analysis (C, H, N ratios) to verify molecular formula .
- UV-vis spectroscopy to assess π-conjugation extent (λmax ~350–400 nm in DMSO) .
Q. What is the role of the cyclopentyl substituent in modulating physicochemical properties?
- Methodological Answer : The cyclopentyl group introduces steric bulk, reducing aggregation in solution (verified via dynamic light scattering). It also enhances solubility in nonpolar solvents (e.g., hexane or toluene), critical for recrystallization. Computational studies (DFT) can quantify steric effects using %VBur calculations .
Advanced Research Questions
Q. How can aromaticity in the tetraaza-phenanthrene core be experimentally and computationally validated?
- Methodological Answer :
- Experimental : Compare bond-length alternation in X-ray structures (e.g., C-N vs. C-C bonds) to reference nonaromatic analogs (e.g., saturated dihydro derivatives). Aromatic systems exhibit ≤0.04 Å variation .
- Computational : Perform nucleus-independent chemical shift (NICS) calculations. NICS(1) values <−10 ppm indicate strong diatropic ring currents.
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Adopt an iterative validation framework:
Cross-validate NMR assignments (e.g., 2D COSY, HSQC) to rule out coupling artifacts.
Replicate synthesis under inert conditions (Ar glovebox) to exclude oxidation byproducts.
Compare experimental IR stretching frequencies (e.g., N-H ~3300 cm⁻¹) with computed spectra (B3LYP/6-31G*).
- Case Study : Misassignment of NH protons in dihydrotetraaza systems due to tautomerism can be resolved via variable-temperature NMR .
Q. What strategies optimize reaction yields in combinatorial library synthesis of tetraaza-phenanthrene derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Vary substituents (electron-withdrawing/donating groups) on carbonyl precursors to map electronic effects on cyclization efficiency.
- High-Throughput Screening : Use automated liquid handlers to test 96 reaction conditions (e.g., acid strength, temperature gradients).
- Data Analysis : Pareto charts identify critical factors (e.g., catalyst loading > solvent choice) .
Q. How do electronic effects of substituents influence the compound’s photophysical properties?
- Methodological Answer :
- Synthesis : Introduce substituents (e.g., -NO₂, -OMe) at the 4-position of the phenanthrene core.
- Characterization :
- Fluorescence quenching (e.g., nitro groups reduce quantum yield by 70%).
- Electrochemical analysis (cyclic voltammetry) to correlate HOMO/LUMO levels with substituent Hammett parameters .
Q. What are the stability profiles of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene under varying conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) in N₂ atmosphere (decomposition onset >250°C).
- Photostability : Expose to UV light (365 nm) for 24h; monitor degradation via HPLC.
- pH Stability : Incubate in buffers (pH 1–13) and assess structural integrity via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
